Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include information about the reagents and conditions required for the reactions, as well as the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s chemical reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used as a reagent in the synthesis of heterocyclic systems, particularly in the preparation of various substituted fused pyrimidinones. These heterocycles are significant due to their presence in numerous biologically active molecules and potential therapeutic agents. The process involves selective catalytic hydrogenation techniques to yield amino-substituted heterocycles with high efficiency, showcasing its versatility in organic synthesis (Toplak et al., 1999).
Intermediate in Medicinal Chemistry
Another important application is its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and analgesic properties. The derivatives synthesized from this compound have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), which are critical targets for anti-inflammatory drugs. Some of these derivatives have exhibited high COX-2 selectivity, making them promising candidates for the development of new anti-inflammatory agents with reduced side effects (Abu‐Hashem et al., 2020).
Antimicrobial and Molluscicidal Activities
The compound is also utilized in the synthesis of new benzimidazole derivatives, which have been evaluated for their antimicrobial and molluscicidal activities. These activities are crucial in the search for new antimicrobial agents and in the development of compounds that can control mollusc populations, which are vectors for various diseases (Nofal et al., 2002).
Herbicide Development
In the field of agrochemicals, derivatives of Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate have been synthesized for use as herbicidal agents. These compounds have been tailored for effective weed control, demonstrating the compound's application in enhancing agricultural productivity and management (Yuan-xiang, 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-3-12-26-21(28)20-19(16-6-4-5-7-17(16)31-20)25-23(26)32-13-18(27)24-15-10-8-14(9-11-15)22(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPMGQMPLLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate |
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